molecular formula C23H28N4O4 B2880519 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049519-47-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2880519
CAS No.: 1049519-47-2
M. Wt: 424.501
InChI Key: AXHQTMIFMAMYCX-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethanediamide (oxalamide) bridge to a 3-(4-phenylpiperazin-1-yl)propyl chain. The phenylpiperazine group is associated with modulation of neurotransmitter receptors (e.g., serotonin, dopamine), suggesting possible central nervous system (CNS) activity . The ethanediamide linker may enhance solubility and influence binding affinity to biological targets.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c28-22(23(29)25-18-7-8-20-21(17-18)31-16-15-30-20)24-9-4-10-26-11-13-27(14-12-26)19-5-2-1-3-6-19/h1-3,5-8,17H,4,9-16H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHQTMIFMAMYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of simpler amides and amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives (e.g., Compound 5c and 5e)

Structural Similarities : Both the target compound and sulfonamide derivatives (e.g., N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, 5c) share the 2,3-dihydro-1,4-benzodioxin-6-yl group. However, the target compound replaces the sulfonamide (-SO₂NH-) with an ethanediamide (-NH-C(O)-C(O)-NH-) bridge and incorporates a phenylpiperazine moiety .

Pharmacological Differences :

  • aureus and P. aeruginosa .
  • Lipoxygenase Inhibition : Compounds 5c and 5e exhibited moderate lipoxygenase inhibition (anti-inflammatory activity), comparable to the standard Baicalein . The target compound’s phenylpiperazine group could enhance CNS-related anti-inflammatory effects, though this remains speculative without direct data.

Table 1: Key Differences Between Target Compound and Sulfonamide Derivatives

Feature Target Compound Sulfonamide Derivatives (5c/5e)
Core Functional Group Ethanediamide Sulfonamide
Additional Moieties 4-Phenylpiperazine 4-Methylbenzenesulfonyl/Chlorobenzyl
Antibacterial Activity Not reported (likely inactive) Inactive
Anti-inflammatory Potential (untested) Active (lipoxygenase inhibition)
Antihepatotoxic Flavones (e.g., Compounds 4f and 4g)

Structural Similarities: Flavones like 3',4'(1",4"-dioxino)flavone (4f) contain a 1,4-dioxane ring, structurally analogous to the benzodioxin system in the target compound. Both systems confer metabolic stability and influence bioavailability .

Pharmacological Differences :

  • Antihepatotoxic Activity : Compounds 4f and 4g demonstrated significant protection against carbon tetrachloride-induced hepatotoxicity, comparable to silymarin . The target compound’s phenylpiperazine and ethanediamide groups may divert its activity away from liver protection toward CNS or inflammatory targets.
  • Structure-Activity Relationship (SAR) : In flavones, a hydroxymethyl group on the dioxane ring enhanced antihepatotoxic activity . For the target compound, the phenylpiperazine’s aryl group and propyl chain length could modulate receptor binding but remain unvalidated in hepatoprotection.

Table 2: Comparison with Antihepatotoxic Flavones

Feature Target Compound Flavones (4f/4g)
Core Structure Benzodioxin 1,4-Dioxane-flavone hybrid
Key Substituents Phenylpiperazine, ethanediamide Hydroxymethyl, flavone backbone
Therapeutic Focus Potential CNS/inflammatory Hepatoprotective
SAR Insights Piperazine may enhance CNS penetration Hydroxymethyl critical for activity
Benzodioxin-Containing Indazole/Benzamide Derivatives

and describe benzodioxin derivatives in complex structures (e.g., EFLEA, ADB-FUBINACA) . These compounds often target cannabinoid or enzymatic pathways, highlighting the benzodioxin group’s versatility. However, the target compound’s ethanediamide and phenylpiperazine groups distinguish it from these analogs, likely directing it toward distinct pharmacological pathways.

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a benzodioxin moiety with a piperazine derivative. Its molecular formula is C19H24N2O2C_{19}H_{24}N_2O_2 and it has a molecular weight of approximately 320.41 g/mol. The presence of both hydrophilic and lipophilic components in its structure suggests potential interactions with various biological targets.

Research indicates that this compound may act through multiple mechanisms:

  • TRPV1 Antagonism : It has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain and inflammation pathways. Compounds related to this structure have demonstrated competitive antagonism against TRPV1 activation by capsaicin, with reported IC50 values of 24.5 nM for human TRPV1 and 85.6 nM for rat TRPV1 .
  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, related compounds have shown preferential lethality toward neoplastic cells compared to normal cells, indicating potential as an anti-cancer agent .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50 (nM) Reference
TRPV1 AntagonismHuman TRPV124.5
TRPV1 AntagonismRat TRPV185.6
CytotoxicityHL-60 Leukemic CellsVaries
CytotoxicityVarious Cancer Cell LinesVaries

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of related compounds on HL-60 cells showed significant DNA fragmentation and activation of apoptotic pathways (caspase-3 activation) at specific concentrations . This suggests that the compound may induce apoptosis in cancer cells.
  • Pain Modulation Studies : In models assessing pain response, similar TRPV1 antagonists have been shown to reduce hyperalgesia in animal models, indicating potential therapeutic applications in pain management .

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